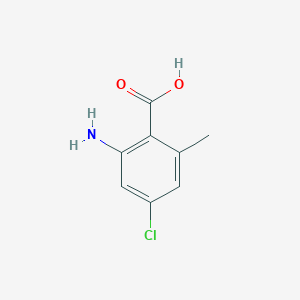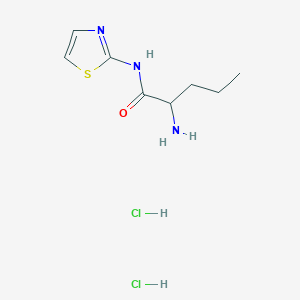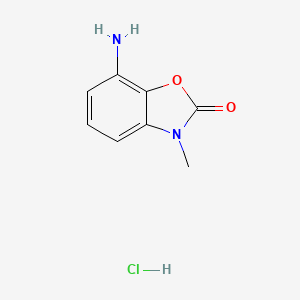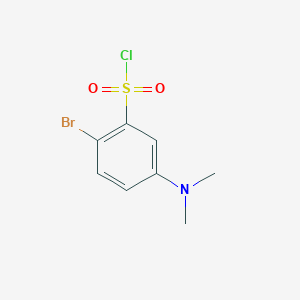![molecular formula C11H18ClNO B1378685 {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride CAS No. 1461715-75-2](/img/structure/B1378685.png)
{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis process of a similar compound, 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and controlling the temperature at 5-15°C under an ice water bath condition. A chlorination reaction is carried out between the dimethylethanolamine and thionyl chloride. Absolute ethyl alcohol is added for a reflux reaction for 1 hour. The product is then filtered and dried to obtain the finished product .
Chemical Reactions Analysis
The compound is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Physical And Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature .
Scientific Research Applications
X-ray Structure and Conformational Study : Tris(2-(dimethylamino)phenyl)methanol, a related compound, forms stable salts with acids in water. X-ray analysis reveals the structure of these salts, highlighting the role of hydrogen bonds and anions in shaping their molecular structure (Zhang et al., 2015).
Synthesis of Isoxazolecarboxylates : The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride in methanol results in high yields of esters of 5-substituted 4-isoxazolecarboxylic acids, demonstrating the compound's utility in organic synthesis (Schenone et al., 1991).
Synthetic Utility in Chemistry : N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, similar to {2-[2-(Dimethylamino)ethyl]phenyl}methanol, react with diols to create cyclic acetals. These compounds serve as temporary protecting groups for vicinal diols in chemical synthesis (Hanessian & Moralioglu, 1972).
Photochemistry of Aromatic Compounds : The UV irradiation of derivatives like 2-dimethylamino-5-bromopyrimidine in methanol yields various products, highlighting the role of dimethylamino groups in influencing the photochemistry of these compounds (Nasielski et al., 1972).
Intermolecular Hydrogen Bond Study : A study of 2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4Hchromen-4-one (HOF) revealed the importance of intermolecular hydrogen bonds in molecular interactions and photophysical properties (Liu et al., 2019).
Safety And Hazards
The compound is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) . It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
[2-[2-(dimethylamino)ethyl]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2)8-7-10-5-3-4-6-11(10)9-13;/h3-6,13H,7-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDUZZDRKRVYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride | |
CAS RN |
1461715-75-2 |
Source


|
| Record name | {2-[2-(dimethylamino)ethyl]phenyl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)

![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)


![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)





